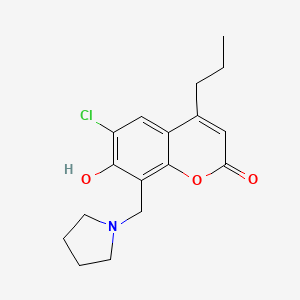![molecular formula C17H18O7 B11303506 2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11303506.png)
2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(2-カルボキシエチル)-4,8-ジメチル-2-オキソ-2H-クロメン-7-イル]オキシ}プロパン酸は、クロメン-2-オン誘導体のクラスに属する複雑な有機化合物です。この化合物は、カルボキシエチル基とプロパン酸部分で置換されたクロメン-2-オンコアを含む、その独特の構造によって特徴付けられます。その潜在的な生物学的および化学的特性のために、科学研究のさまざまな分野で注目されています。
2. 製法
合成経路と反応条件
2-{[3-(2-カルボキシエチル)-4,8-ジメチル-2-オキソ-2H-クロメン-7-イル]オキシ}プロパン酸の合成は、一般的に容易に入手可能な出発物質から始めて、複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。
クロメン-2-オンコアの形成: クロメン-2-オンコアは、サリチルアルデヒドと酢酸無水物を酢酸ナトリウムなどの塩基の存在下で縮合させることによって合成できます。
カルボキシエチル基の導入: カルボキシエチル基は、アクリル酸エチルと適切な触媒を使用してマイケル付加反応によって導入できます。
プロパン酸部分の形成: 最後のステップは、酸性条件下で中間体製品をプロパン酸でエステル化することです。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、高収率と純度を確保するための工業グレードの試薬と触媒の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.
Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced via a Michael addition reaction using ethyl acrylate and a suitable catalyst.
Formation of the Propanoic Acid Moiety: The final step involves the esterification of the intermediate product with propanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
反応の種類
2-{[3-(2-カルボキシエチル)-4,8-ジメチル-2-オキソ-2H-クロメン-7-イル]オキシ}プロパン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化し、カルボン酸またはケトンを生成できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、アルコールまたはアルカンを生成します。
置換: この化合物は、アミンやチオールなどの求核剤が既存の官能基を置き換える求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化アルミニウムリチウム。
置換: トリエチルアミンなどの塩基の存在下のアミンまたはチオール。
生成される主な生成物
酸化: カルボン酸、ケトン。
還元: アルコール、アルカン。
置換: アミノまたはチオール置換誘導体。
科学的研究の応用
2-{[3-(2-カルボキシエチル)-4,8-ジメチル-2-オキソ-2H-クロメン-7-イル]オキシ}プロパン酸は、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗酸化、抗炎症、抗菌などの潜在的な生物活性について研究されています。
医学: 癌、心血管疾患、神経変性疾患などの病気の治療における潜在的な治療効果について調査されています。
産業: その独特の化学的特性により、ポリマーやコーティングを含む新しい材料の開発に利用されています。
作用機序
2-{[3-(2-カルボキシエチル)-4,8-ジメチル-2-オキソ-2H-クロメン-7-イル]オキシ}プロパン酸の作用機序には、さまざまな分子標的および経路との相互作用が関与しています。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
関与する経路: 酸化ストレス応答、炎症応答、細胞増殖経路などのシグナル伝達経路に影響を与え、その潜在的な治療効果に貢献する可能性があります。
類似化合物との比較
2-{[3-(2-カルボキシエチル)-4,8-ジメチル-2-オキソ-2H-クロメン-7-イル]オキシ}プロパン酸は、他のクロメン-2-オン誘導体と比較できます。
類似化合物: 4-ヒドロキシクマリン、7-ヒドロキシ-4-メチルクマリン、および3-アセチル-7-ヒドロキシクマリン。
独自性: 2-{[3-(2-カルボキシエチル)-4,8-ジメチル-2-オキソ-2H-クロメン-7-イル]オキシ}プロパン酸におけるカルボキシエチル基とプロパン酸基の存在は、他の類似化合物とは異なる、独特の化学的および生物学的特性を与えます。
特性
分子式 |
C17H18O7 |
|---|---|
分子量 |
334.3 g/mol |
IUPAC名 |
2-[3-(2-carboxyethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxypropanoic acid |
InChI |
InChI=1S/C17H18O7/c1-8-11-4-6-13(23-10(3)16(20)21)9(2)15(11)24-17(22)12(8)5-7-14(18)19/h4,6,10H,5,7H2,1-3H3,(H,18,19)(H,20,21) |
InChIキー |
TWYZQURYLMHLIG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11303436.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11303452.png)
![1-(2-methoxyethyl)-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11303460.png)
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303468.png)

![(4-{2-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11303484.png)
![2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11303491.png)
![N-(2-methoxybenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11303493.png)
![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11303498.png)
![N-benzyl-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303511.png)
![1-(4-Chlorophenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11303517.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303522.png)
![6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B11303523.png)
![4-(4-Hydroxy-3-methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303526.png)
